molecular formula C15H10O6 B11844716 5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 848733-98-2

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11844716
CAS No.: 848733-98-2
M. Wt: 286.24 g/mol
InChI Key: JNEATACIZZZBLE-UHFFFAOYSA-N
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Description

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one is a flavonoid compound known for its antioxidant properties. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their beneficial effects on health. This compound, in particular, has been studied for its potential therapeutic applications due to its ability to scavenge free radicals and reduce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction between a hydroxybenzaldehyde and a hydroxyacetophenone in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one involves its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress and preventing cellular damage. The pathways involved include the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which enhances its antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals and contributes to its high reactivity in various chemical reactions .

Properties

CAS No.

848733-98-2

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

5,6,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H

InChI Key

JNEATACIZZZBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O

Origin of Product

United States

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